Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is a chemical compound with the molecular formula C19H25NOS·HCl and a molecular weight of 351.97 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride typically involves the reaction of 3-mercaptophenol with 2-(chloromethyl)dipropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 3-methyl-: Similar structure but with a methyl group instead of the dipropylamino group.
Phenol, 4-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride: Similar structure but with the substituent at the para position.
Uniqueness
Phenol, 3-((2-((dipropylamino)methyl)phenyl)thio)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
127906-68-7 |
---|---|
Molecular Formula |
C19H26ClNOS |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
3-[2-[(dipropylamino)methyl]phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C19H25NOS.ClH/c1-3-12-20(13-4-2)15-16-8-5-6-11-19(16)22-18-10-7-9-17(21)14-18;/h5-11,14,21H,3-4,12-13,15H2,1-2H3;1H |
InChI Key |
IFGDEPNKTAIBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CC=CC=C1SC2=CC=CC(=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.